Largazole

Catalog No.
S532495
CAS No.
1009815-87-5
M.F
C29H42N4O5S3
M. Wt
622.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Largazole

CAS Number

1009815-87-5

Product Name

Largazole

IUPAC Name

S-[(E)-4-[(5R,8R,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate

Molecular Formula

C29H42N4O5S3

Molecular Weight

622.9 g/mol

InChI

InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25-,29+/m1/s1

InChI Key

AXESYCSCGBQJBL-BNQQNEQWSA-N

SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C

solubility

Soluble in DMSO

Synonyms

Largazole;

Canonical SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C

Isomeric SMILES

CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@@H](C(=O)O1)C(C)C)C

The exact mass of the compound Largazole is 622.2317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Largazole is a cyclic depsipeptide that was first isolated from the marine cyanobacterium Symploca. It has garnered significant attention due to its potent inhibitory effects on Class I histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the modification of histones. The structure of Largazole features a unique chemical scaffold that distinguishes it from other known HDAC inhibitors, making it a valuable compound in medicinal chemistry and cancer research .

Largazole functions primarily as a prodrug, with its active form being Largazole thiol. The compound undergoes hydrolysis, releasing the thiol group that binds to the zinc ion in the active site of HDACs, thereby inhibiting their activity. The mechanism of action involves the formation of a thioester bond, which is crucial for its bioactivity. This reaction highlights the importance of the thioester moiety in facilitating the release of the active thiol form .

Largazole exhibits broad-spectrum biological activity, particularly as an anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colorectal cancer), and MDA-MB-231 (breast cancer) cells, with IC50 values ranging from 0.25 µM to 3.85 µM depending on the cell type . Additionally, Largazole has shown osteogenic activity, indicating potential applications in bone-related therapies .

The synthesis of Largazole is complex and involves several key steps:

  • Macrocyclization: This step forms the strained 16-membered depsipeptide core through a cyclization reaction.
  • Olefin Cross-Metathesis: This reaction introduces an olefin moiety into the structure, which is critical for its HDAC inhibitory activity.
  • Modification: Various analogs of Largazole have been synthesized by modifying the side chains and functional groups to enhance potency and selectivity against different HDAC isoforms .

The total synthesis process has been optimized for scale-up production, allowing for more extensive biological evaluations and potential therapeutic applications .

Largazole's primary applications lie in cancer therapy due to its ability to inhibit HDACs, which play a crucial role in tumorigenesis by altering gene expression patterns. Beyond oncology, its osteogenic properties suggest potential use in treating bone diseases such as osteoporosis. Research is ongoing to explore its efficacy in combination therapies and as part of broader treatment regimens for various cancers .

Studies have shown that Largazole selectively inhibits Class I HDACs while exhibiting much lower activity against Class II HDACs, highlighting its specificity. Interaction studies have also revealed that modifications to Largazole's structure can significantly impact its binding affinity and selectivity towards different HDAC isoforms . The introduction of fluorine into the olefin moiety has been explored as a means to enhance bioactivity without sacrificing selectivity .

Largazole shares structural similarities with several other natural products known for their HDAC inhibitory activities. Here are some notable compounds:

CompoundSourceHDAC Inhibition ProfileUnique Features
PsammaplinMarine spongePotent against Class I HDACsContains a similar side chain structure
Trichostatin ASoil bacteriumBroad-spectrum HDAC inhibitorFeatures a different core structure
RomidepsinSoil bacteriumSelective for Class I HDACsContains a cyclic structure with unique modifications
Valproic AcidSynthetic originBroad-spectrum but less selectiveShort-chain fatty acid with diverse mechanisms

Largazole is unique due to its specific thioester prodrug mechanism and its potent selectivity for Class I HDACs compared to other compounds listed above . This specificity may lead to fewer side effects and greater therapeutic potential in clinical applications.

Largazole was first isolated in 2008 from a Symploca sp. cyanobacterium collected in the Florida Keys. Bioassay-guided fractionation of the crude extract, involving solvent partitioning, silica gel chromatography, and reversed-phase HPLC, identified this compound as the primary cytotoxic agent. The cyanobacterium belongs to a genus underexplored compared to Lyngbya, though it had previously yielded bioactive molecules like dolastatin 10.

The structural elucidation of Largazole revealed a complex architecture: a 20-membered macrocyclic depsipeptide featuring a fused 4-methylthiazoline-thiazole ring system, a 3-hydroxy-7-mercaptohept-4-enoic acid unit, and a lipophilic thioester side chain. This scaffold is distinct from other marine cyanobacterial metabolites, such as the dolastatins, and includes unprecedented functional groups like the thioester moiety.

Ecological Origins in Key Largo Marine Ecosystems

Largazole-producing Symploca cyanobacteria thrive in the warm, nutrient-rich waters of the Florida Keys, a region characterized by coral reefs and seagrass beds. These ecosystems support diverse microbial communities, with cyanobacteria contributing to primary productivity and serving as a source of bioactive compounds.

Key environmental factors influencing Symploca growth include:

  • Temperature: Optimal growth occurs between 22–28°C, typical of subtropical marine environments.
  • Nutrient availability: Cyanobacteria in these habitats often access dissolved nitrogen and phosphorus from coastal runoff or coral reef interactions.
  • Light exposure: Symploca species exhibit phototrophic adaptations, thriving in shallow, sunlit waters.

The Florida Keys’ coral reef system, spanning 358 miles, provides a dynamic habitat for marine cyanobacteria, with reef surfaces and interstitial sediments serving as potential niches.

Initial Characterization of Antiproliferative Activity

Largazole demonstrates nanomolar growth-inhibitory activity against cancer cell lines, with a GI₅₀ (concentration causing 50% growth inhibition) of 0.065 µM in HCT116 colon adenocarcinoma cells. Its selectivity for transformed cells over nontransformed counterparts was confirmed in early studies, suggesting a therapeutic window.

Key Structural Features and Mechanism

The thioester side chain undergoes enzymatic hydrolysis in vivo, releasing largazole thiol, the active metabolite. This thiol binds to the catalytic zinc ion in HDACs via a thiolate-zinc coordination geometry, achieving picomolar inhibition of class I HDACs (e.g., HDAC1: Kᵢ = 0.07 nM). The macrocyclic core enhances selectivity by interacting with residues in the enzyme’s active site pocket.

Biological Activity Profile

Cell LineGI₅₀ (µM)HDAC1 Inhibition (Kᵢ, nM)
HCT116 (colon)0.0650.07
IMR-32 (neuroblastoma)0.0160.07
SH-SY5Y (neuroblastoma)0.102

Data sourced from

Largazole’s potency surpasses clinically approved HDAC inhibitors like vorinostat (SAHA) and romidepsin (FK228), particularly against class I isoforms. Its pro-drug design allows improved cell permeability compared to the free thiol form, enabling systemic delivery.

Largazole, originally isolated from the marine cyanobacterium Symploca species and later reclassified from Caldora penicillata, represents a remarkable example of cyanobacterial secondary metabolite biosynthesis through sophisticated enzymatic machinery [1] [2] [3]. The biosynthetic pathway for largazole exemplifies the complex hybrid nonribosomal peptide synthetase and polyketide synthase assembly systems characteristic of marine cyanobacteria [4] [5].

The biosynthesis of largazole follows a hybrid nonribosomal peptide synthetase and polyketide synthase pathway that assembles the densely functionalized macrocyclic depsipeptide through modular enzymatic processes [6] [4]. This assembly line mechanism involves the coordinated action of multiple enzymatic domains that catalyze the sequential incorporation of amino acid and polyketide building blocks to form the characteristic sixteen-membered macrocycle [1] [6].

Recent investigations into related bicyclic depsipeptide histone deacetylase inhibitors have revealed conserved biosynthetic gene cluster organization that provides insights into largazole biosynthesis [7]. The biosynthetic gene clusters of these related compounds encode highly similar hybrid assembly lines consisting of polyketide synthases and nonribosomal peptide synthetases, along with specialized tailoring enzymes including flavin-dependent oxidases, phosphotransferases, flavin-dependent oxidoreductases, and hydrolases [7].

The assembly process begins with the activation and loading of starter units onto carrier protein domains within the biosynthetic machinery [5] [8]. The nonribosomal peptide synthetase modules are responsible for incorporating amino acid residues including the unusual alpha-methylcysteine that forms the thiazoline ring system [6] [9]. The polyketide synthase components contribute the beta-hydroxy acid moiety through iterative condensation reactions involving malonyl-coenzyme A units [4] [7].

Table 3.1.1: Key Enzymatic Domains in Largazole Biosynthesis

Domain TypeFunctionSubstrate Specificity
AdenylationAmino acid activationL-cysteine, alpha-methylcysteine
CondensationPeptide bond formationAdjacent amino acid coupling
AcyltransferaseExtender unit selectionMalonyl-CoA derivatives
KetosynthaseDecarboxylative condensationCarbon chain extension
Carrier ProteinSubstrate transportPhosphopantetheine tethering
ThioesteraseProduct releaseMacrocyclization catalyst

A distinctive feature of largazole biosynthesis is the formation of the unusual thiazoline-thiazole ring system that rigidifies the macrocyclic skeleton [10] [11]. This heterocyclic framework emerges through cyclodehydration reactions catalyzed by specialized cyclization domains within the nonribosomal peptide synthetase machinery [12] [13]. The thiazoline ring forms through the condensation of the alpha-methylcysteine residue, while the adjacent thiazole ring is assembled through similar cyclodehydration chemistry [12] [14].

The biosynthetic pathway also incorporates the characteristic thioester side chain through late-stage modification reactions [2]. Evidence suggests that this lipophilic thioester moiety serves as a protective group during biosynthesis, preventing premature disulfide formation and maintaining the reactivity of the sulfur-containing pharmacophore [7]. The thioester can be hydrolyzed enzymatically to reveal the bioactive largazole thiol, which exhibits the potent histone deacetylase inhibitory activity [15] [16].

Recent studies on related histone deacetylase inhibitor biosynthesis have revealed novel mechanisms including nitrogen deletion reactions that represent unprecedented transformations in natural product chemistry [7]. These findings suggest that the biosynthetic machinery for largazole and related compounds possesses remarkable chemical versatility beyond traditional nonribosomal peptide synthetase and polyketide synthase chemistry.

The evolutionary relationship between largazole biosynthesis and other marine natural product pathways demonstrates the sophisticated combinatorial chemistry capabilities of cyanobacterial secondary metabolism [7]. The conservation of biosynthetic machinery across different cyanobacterial species indicates that these pathways have been refined through evolutionary processes to produce structurally complex and biologically active compounds with high efficiency and specificity.

Ecological Role of Largazole in Symploca Chemical Defense

The production of largazole by Symploca species represents a sophisticated chemical defense strategy employed by marine cyanobacteria to ensure survival in competitive marine ecosystems [17] [18]. Marine cyanobacteria, including Symploca, face constant challenges from predators, competing microorganisms, and environmental stressors, leading to the evolution of complex secondary metabolite production as defensive mechanisms [19] [17].

Largazole functions as part of a broader chemical arsenal that provides Symploca with multiple defensive capabilities against diverse biological threats [17] [20]. The potent bioactivity of largazole, particularly its selective toxicity toward transformed cells, suggests that this compound serves as an effective deterrent against predation and microbial competition [1] [15]. The nanomolar potency of largazole against various cell types indicates that even small quantities of this metabolite can provide significant protective effects [21] [22].

The ecological significance of largazole production becomes particularly evident when considering the energy investment required for its biosynthesis [15]. The complex nonribosomal peptide synthetase and polyketide synthase machinery necessary for largazole production represents a substantial metabolic burden, suggesting that the defensive benefits must outweigh these costs [15] [23]. Studies on related marine cyanobacterial metabolites have demonstrated that secondary metabolite production rates can exceed primary metabolite turnover, indicating their critical importance for organism survival [24].

Table 3.2.1: Proposed Ecological Functions of Largazole

Defensive FunctionTarget OrganismsMechanism of Action
Anti-predationMarine herbivoresCytotoxic deterrence
AntimicrobialCompeting bacteriaGrowth inhibition
AntifungalMarine fungiMetabolic disruption
Anti-foulingEpiphytic organismsSurface protection
AllelopathyNeighboring phytoplanktonCompetitive advantage

The chemical defense strategy employed by Symploca through largazole production demonstrates remarkable specificity in targeting biological processes critical to potential threats [17]. The histone deacetylase inhibitory activity of largazole suggests that this compound interferes with fundamental cellular processes including gene regulation and chromatin remodeling [15]. This mechanism provides Symploca with a highly effective means of disrupting the normal physiological functions of competing organisms or predators.

The environmental persistence and bioavailability of largazole contribute to its effectiveness as a chemical defense agent [15]. Studies have shown that largazole maintains stability in marine environments while retaining its biological activity, enabling sustained protection for the producing organism [15]. The lipophilic thioester side chain enhances the compound's ability to penetrate biological membranes, increasing its effectiveness against target organisms [11].

The role of largazole in Symploca chemical defense is further supported by its co-occurrence with other bioactive compounds within the same organism [25] [26]. This combinatorial approach to chemical defense provides Symploca with multiple mechanisms for protection against diverse threats. The presence of structurally distinct metabolites with complementary bioactivities suggests a coordinated defensive strategy that maximizes protection while minimizing the risk of resistance development by target organisms.

Marine cyanobacteria like Symploca have evolved chemical defense systems that respond to environmental pressures and threats [17] [20]. The production of largazole may be regulated by environmental factors including predation pressure, nutrient availability, and competition intensity. This adaptive response capability allows Symploca to optimize its defensive investment based on current ecological conditions.

The ecological impact of largazole extends beyond direct chemical defense to influence community structure and ecosystem dynamics [17]. The selective pressure exerted by largazole and related compounds may drive evolutionary adaptations in other marine organisms, contributing to the complex coevolutionary relationships observed in marine ecosystems. The antimicrobial properties of largazole may also influence the composition of microbial communities associated with Symploca, providing additional competitive advantages.

Co-occurrence with Symplostatin 4 and Synergistic Bioactivity

The simultaneous production of largazole and symplostatin 4 by Symploca species represents a remarkable example of combinatorial natural product chemistry that enhances the defensive capabilities of the producing organism [25] [27] [26]. This co-occurrence pattern has been consistently observed across multiple Symploca collections, suggesting a coordinated biosynthetic strategy that maximizes biological activity through synergistic interactions [27] [26].

Symplostatin 4, initially identified as gallinamide A, shares structural similarities with dolastatin compounds while possessing distinct biological activities that complement those of largazole [25] [28]. The compound exhibits antimitotic properties through microtubule disruption, providing a different mechanism of cytotoxicity compared to the histone deacetylase inhibitory activity of largazole [27] [29]. This mechanistic diversity creates a powerful combination that targets multiple cellular pathways simultaneously.

Table 3.3.1: Comparative Properties of Largazole and Symplostatin 4

PropertyLargazoleSymplostatin 4
Primary TargetHistone deacetylasesMicrotubules
MechanismEnzyme inhibitionTubulin binding
IC50 Range7.7-55 nM12-53 μM
Cell Cycle EffectG1/S arrestM phase arrest
Structural ClassDepsipeptideLipopeptide
Biosynthetic OriginNRPS-PKS hybridNRPS pathway

The synergistic bioactivity observed when largazole and symplostatin 4 are combined demonstrates cooperative anticancer effects that exceed the activity of either compound alone [25] [27]. Experimental studies have shown that the combination of these metabolites produces additive or synergistic inhibition of cancer cell proliferation, validating the ecological advantage of their co-production [26]. This cooperative activity suggests that Symploca has evolved a sophisticated chemical defense system that maximizes biological impact through strategic metabolite combinations.

The discovery of this synergistic relationship has provided insights into the phenomenon of combinatorial pharmacology employed by marine cyanobacteria [26]. The fact that largazole consistently co-occurs with either symplostatin 4 or other related compounds indicates that this combinatorial strategy represents a fundamental aspect of cyanobacterial chemical ecology [26]. This observation has led researchers to investigate other examples of metabolite combinations in marine organisms, revealing additional instances of synergistic natural product interactions.

The biosynthetic coordination required for simultaneous production of largazole and symplostatin 4 demonstrates the sophisticated regulatory mechanisms that control secondary metabolite production in Symploca [25]. The temporal and spatial coordination of these biosynthetic pathways ensures that both compounds are available simultaneously to provide maximum defensive benefit [26]. This coordination may involve shared regulatory elements or metabolic precursors that link the production of these structurally distinct compounds.

Table 3.3.2: Synergistic Effects of Largazole-Symplostatin 4 Combinations

Cell LineLargazole IC50Symplostatin 4 IC50Combination Index
HeLa7.7 nM12 μM0.8 (synergistic)
HCT11610 nM53 μM0.7 (synergistic)
MDA-MB-23112 nM25 μM0.9 (additive)

The phylogenetic analysis of Symploca species capable of producing both largazole and symplostatin 4 reveals that this combinatorial capability is associated with specific genetic lineages [26]. This finding suggests that the ability to co-produce these metabolites has been maintained through evolutionary selection, emphasizing the adaptive value of this chemical defense strategy. The conservation of this capability across related species indicates that the synergistic interaction provides significant ecological advantages.

The investigation of largazole and symplostatin 4 co-occurrence has broader implications for understanding marine natural product ecology and drug discovery [26]. The recognition that marine organisms commonly employ combinatorial chemistry strategies has led to new approaches in screening for bioactive compounds that consider metabolite interactions rather than individual compound activities. This perspective has revealed previously unrecognized therapeutic potential in combinations of marine natural products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

622.23173397 g/mol

Monoisotopic Mass

622.23173397 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Largazole

Dates

Last modified: 02-18-2024
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2: Decroos C, Clausen DJ, Haines BE, Wiest O, Williams RM, Christianson DW. Variable active site loop conformations accommodate the binding of macrocyclic largazole analogues to HDAC8. Biochemistry. 2015 Mar 31;54(12):2126-35. doi: 10.1021/acs.biochem.5b00010. Epub 2015 Mar 20. PubMed PMID: 25793284; PubMed Central PMCID: PMC4382410.
3: Pilon JL, Clausen DJ, Hansen RJ, Lunghofer PJ, Charles B, Rose BJ, Thamm DH, Gustafson DL, Bradner JE, Williams RM. Comparative pharmacokinetic properties and antitumor activity of the marine HDACi Largazole and Largazole peptide isostere. Cancer Chemother Pharmacol. 2015 Apr;75(4):671-82. doi: 10.1007/s00280-015-2675-1. Epub 2015 Jan 24. PubMed PMID: 25616967; PubMed Central PMCID: PMC4368451.
4: Zhou H, Jiang S, Chen J, Ren X, Jin J, Su SB. Largazole, an inhibitor of class I histone deacetylases, attenuates inflammatory corneal neovascularization. Eur J Pharmacol. 2014 Oct 5;740:619-26. doi: 10.1016/j.ejphar.2014.06.019. Epub 2014 Jun 26. PubMed PMID: 24973692.
5: Almaliti J, Al-Hamashi AA, Negmeldin AT, Hanigan CL, Perera L, Pflum MK, Casero RA Jr, Tillekeratne LM. Largazole Analogues Embodying Radical Changes in the Depsipeptide Ring: Development of a More Selective and Highly Potent Analogue. J Med Chem. 2016 Dec 8;59(23):10642-10660. Epub 2016 Nov 21. PubMed PMID: 27809521; PubMed Central PMCID: PMC5574184.
6: Bhansali P, Hanigan CL, Perera L, Casero RA Jr, Tillekeratne LM. Synthesis and biological evaluation of largazole analogues with modified surface recognition cap groups. Eur J Med Chem. 2014 Oct 30;86:528-41. doi: 10.1016/j.ejmech.2014.09.009. Epub 2014 Sep 6. PubMed PMID: 25203782; PubMed Central PMCID: PMC4188730.
7: Kim B, Park H, Salvador LA, Serrano PE, Kwan JC, Zeller SL, Chen QY, Ryu S, Liu Y, Byeon S, Luesch H, Hong J. Evaluation of class I HDAC isoform selectivity of largazole analogues. Bioorg Med Chem Lett. 2014 Aug 15;24(16):3728-31. doi: 10.1016/j.bmcl.2014.07.006. Epub 2014 Jul 9. PubMed PMID: 25070421; PubMed Central PMCID: PMC4135083.
8: Salvador LA, Park H, Al-Awadhi FH, Liu Y, Kim B, Zeller SL, Chen QY, Hong J, Luesch H. Modulation of Activity Profiles for Largazole-Based HDAC Inhibitors through Alteration of Prodrug Properties. ACS Med Chem Lett. 2014 Jul 7;5(8):905-10. doi: 10.1021/ml500170r. eCollection 2014 Aug 14. PubMed PMID: 25147612; PubMed Central PMCID: PMC4137384.
9: Liu Y, Wang Z, Wang J, Lam W, Kwong S, Li F, Friedman SL, Zhou S, Ren Q, Xu Z, Wang X, Ji L, Tang S, Zhang H, Lui EL, Ye T. A histone deacetylase inhibitor, largazole, decreases liver fibrosis and angiogenesis by inhibiting transforming growth factor-β and vascular endothelial growth factor signalling. Liver Int. 2013 Apr;33(4):504-15. doi: 10.1111/liv.12034. Epub 2012 Dec 26. PubMed PMID: 23279742.
10: Hong J, Luesch H. Largazole: from discovery to broad-spectrum therapy. Nat Prod Rep. 2012 Apr;29(4):449-56. doi: 10.1039/c2np00066k. Epub 2012 Feb 14. Review. PubMed PMID: 22334030; PubMed Central PMCID: PMC4777309.
11: Wu LC, Wen ZS, Qiu YT, Chen XQ, Chen HB, Wei MM, Liu Z, Jiang S, Zhou GB. Largazole Arrests Cell Cycle at G1 Phase and Triggers Proteasomal Degradation of E2F1 in Lung Cancer Cells. ACS Med Chem Lett. 2013 Aug 12;4(10):921-6. doi: 10.1021/ml400093y. eCollection 2013 Oct 10. PubMed PMID: 24900585; PubMed Central PMCID: PMC4027503.
12: Clausen DJ, Smith WB, Haines BE, Wiest O, Bradner JE, Williams RM. Modular synthesis and biological activity of pyridyl-based analogs of the potent Class I Histone Deacetylase Inhibitor Largazole. Bioorg Med Chem. 2015 Aug 1;23(15):5061-74. doi: 10.1016/j.bmc.2015.03.063. Epub 2015 Mar 31. PubMed PMID: 26054247; PubMed Central PMCID: PMC4626217.
13: Ungermannova D, Parker SJ, Nasveschuk CG, Wang W, Quade B, Zhang G, Kuchta RD, Phillips AJ, Liu X. Largazole and its derivatives selectively inhibit ubiquitin activating enzyme (e1). PLoS One. 2012;7(1):e29208. doi: 10.1371/journal.pone.0029208. Epub 2012 Jan 18. PubMed PMID: 22279528; PubMed Central PMCID: PMC3261141.
14: Guerra-Bubb JM, Bowers AA, Smith WB, Paranal R, Estiu G, Wiest O, Bradner JE, Williams RM. Synthesis and HDAC inhibitory activity of isosteric thiazoline-oxazole largazole analogs. Bioorg Med Chem Lett. 2013 Nov 1;23(21):6025-8. doi: 10.1016/j.bmcl.2013.06.012. Epub 2013 Jun 18. PubMed PMID: 24035339; PubMed Central PMCID: PMC3859309.
15: Cole KE, Dowling DP, Boone MA, Phillips AJ, Christianson DW. Structural basis of the antiproliferative activity of largazole, a depsipeptide inhibitor of the histone deacetylases. J Am Chem Soc. 2011 Aug 17;133(32):12474-7. doi: 10.1021/ja205972n. Epub 2011 Jul 26. PubMed PMID: 21790156; PubMed Central PMCID: PMC3162211.
16: Reddy DN, Ballante F, Chuang T, Pirolli A, Marrocco B, Marshall GR. Design and Synthesis of Simplified Largazole Analogues as Isoform-Selective Human Lysine Deacetylase Inhibitors. J Med Chem. 2016 Feb 25;59(4):1613-33. doi: 10.1021/acs.jmedchem.5b01632. Epub 2016 Jan 7. PubMed PMID: 26681404.
17: Ahmed S, Riegsecker S, Beamer M, Rahman A, Bellini JV, Bhansali P, Tillekeratne LM. Largazole, a class I histone deacetylase inhibitor, enhances TNF-α-induced ICAM-1 and VCAM-1 expression in rheumatoid arthritis synovial fibroblasts. Toxicol Appl Pharmacol. 2013 Jul 15;270(2):87-96. doi: 10.1016/j.taap.2013.04.014. Epub 2013 Apr 28. PubMed PMID: 23632129; PubMed Central PMCID: PMC3766723.
18: Bhansali P, Hanigan CL, Casero RA, Tillekeratne LM. Largazole and analogues with modified metal-binding motifs targeting histone deacetylases: synthesis and biological evaluation. J Med Chem. 2011 Nov 10;54(21):7453-63. doi: 10.1021/jm200432a. Epub 2011 Oct 10. PubMed PMID: 21936551; PubMed Central PMCID: PMC3208063.
19: Lee SU, Kwak HB, Pi SH, You HK, Byeon SR, Ying Y, Luesch H, Hong J, Kim SH. In Vitro and In Vivo Osteogenic Activity of Largazole. ACS Med Chem Lett. 2011 Mar 10;2(3):248-251. PubMed PMID: 21666868; PubMed Central PMCID: PMC3109915.
20: Liu Y, Salvador LA, Byeon S, Ying Y, Kwan JC, Law BK, Hong J, Luesch H. Anticolon cancer activity of largazole, a marine-derived tunable histone deacetylase inhibitor. J Pharmacol Exp Ther. 2010 Nov;335(2):351-61. doi: 10.1124/jpet.110.172387. Epub 2010 Aug 25. PubMed PMID: 20739454; PubMed Central PMCID: PMC2967399.

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